molecular formula C11H25O5P B084393 Diethyl (3,3-diethoxypropyl)phosphonate CAS No. 15110-17-5

Diethyl (3,3-diethoxypropyl)phosphonate

Cat. No.: B084393
CAS No.: 15110-17-5
M. Wt: 268.29 g/mol
InChI Key: WKPXMGJOGYEGNW-UHFFFAOYSA-N
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Description

Diethyl (3,3-diethoxypropyl)phosphonate is an organic compound with the molecular formula C11H25O5P. It is a clear, light yellow to orange liquid that is stabilized with a small amount of sodium carbonate. This compound is primarily used in organic synthesis, particularly in the formation of carbon-carbon bonds through olefination reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (3,3-diethoxypropyl)phosphonate can be synthesized through the reaction of diethyl phosphite with 3,3-diethoxypropyl bromide under basic conditions. The reaction typically involves the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can help in maintaining consistent reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

Diethyl (3,3-diethoxypropyl)phosphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of diethyl (3,3-diethoxypropyl)phosphonate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming stable phosphonate esters. These esters can inhibit enzymes by mimicking the transition state of enzyme-substrate complexes, thereby blocking the enzyme’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (3,3-diethoxypropyl)phosphonate is unique due to its specific structure, which allows for the formation of stable phosphonate esters. This stability makes it particularly useful in olefination reactions and as a precursor for biologically active compounds .

Properties

IUPAC Name

3-diethoxyphosphoryl-1,1-diethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H25O5P/c1-5-13-11(14-6-2)9-10-17(12,15-7-3)16-8-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKPXMGJOGYEGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCP(=O)(OCC)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H25O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316965
Record name Diethyl (3,3-diethoxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15110-17-5
Record name 15110-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309693
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (3,3-diethoxypropyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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